molecular formula C5H10N2S2 B1199072 1-Piperazinecarbodithioic acid CAS No. 99-00-3

1-Piperazinecarbodithioic acid

Cat. No.: B1199072
CAS No.: 99-00-3
M. Wt: 162.3 g/mol
InChI Key: IDIICHZCEIGXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarbodithioic acid, with the molecular formula C5H10N2S2 , is a chemical compound of interest in scientific research. While specific biological data for this exact compound is limited in public sources, its molecular structure, featuring a piperazine ring and a dithioic acid functional group, suggests potential utility in several specialized areas. Compounds with dithiocarbamate functional groups are frequently investigated for their metal-chelating properties. This makes this compound a potential reagent in coordination chemistry for the synthesis of metal complexes, and in materials science for applications such as nanoparticle stabilization or catalysis. The piperazine moiety is a common pharmacophore in medicinal chemistry, indicating that this compound could serve as a versatile building block or synthetic intermediate in the development of novel pharmaceutical candidates. Furthermore, related piperazinecarbodithioate salts have been documented in toxicology studies, providing a basis for its use in biochemical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult specialized literature and safety data sheets for detailed handling and application information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99-00-3

Molecular Formula

C5H10N2S2

Molecular Weight

162.3 g/mol

IUPAC Name

piperazine-1-carbodithioic acid

InChI

InChI=1S/C5H10N2S2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9)

InChI Key

IDIICHZCEIGXGB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=S)S

Canonical SMILES

C1CN(CCN1)C(=S)S

melting_point

228.0 °C
225-227°C

Other CAS No.

99-00-3

physical_description

Solid

Synonyms

picadex

Origin of Product

United States

Synthetic Methodologies for 1 Piperazinecarbodithioic Acid and Analogues

Direct Synthesis Routes from Piperazine (B1678402) Derivatives

The most fundamental approach to synthesizing 1-piperazinecarbodithioic acid involves the direct reaction of piperazine or its substituted derivatives with carbon disulfide. This reaction leverages the nucleophilic character of the secondary amine groups in the piperazine ring.

Reaction of Piperazine and Substituted Piperazines with Carbon Disulfide

The reaction between a piperazine derivative and carbon disulfide is a classic example of dithiocarbamate (B8719985) formation. The secondary amine nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This addition reaction leads to the formation of a dithiocarbamic acid intermediate.

For instance, the reaction of piperazine with one equivalent of carbon disulfide in an aqueous medium leads to the precipitation of the zwitterionic this compound. acs.org Similarly, substituted piperazines, such as 1-(2-methoxyphenyl)piperazine (B120316) and 1-(3,4,5-trimethoxyphenyl)piperazine (B3052148), react with carbon disulfide to yield the corresponding 4-substituted-1-piperazinecarbodithioic acids. prepchem.comresearchgate.net The reaction is typically straightforward, often resulting in the product precipitating from the reaction mixture, which simplifies purification. acs.orgprepchem.com

A notable variation involves the reaction of piperazine with carbon disulfide to form a zwitterionic dithiocarbamate salt, H₂NC₄H₆(R₂-3,5)NCS₂, where one amine group acts as a nucleophile and the other as an internal base. acs.org This method is advantageous as it selectively functionalizes one end of the piperazine molecule. acs.org

Table 1: Examples of Direct Synthesis of this compound Analogues
Piperazine DerivativeReaction ConditionsProductYieldReference
PiperazineWater, stirring for 20 minZwitterionic this compound97% acs.org
1-(3,4,5-trimethoxyphenyl)piperazineMethanol (B129727), ice chilling, then room temperature for 2 hours, under N₂4-(3,4,5-Trimethoxyphenyl)-1-piperazinecarbodithioic acid77.7% prepchem.com
1-(2-methoxyphenyl)piperazineDry methanol, room temperature for 4 hours4-(2-Methoxyphenyl)piperazine-1-carbodithioic acid85% researchgate.net

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Atmosphere

The efficiency and outcome of the synthesis of this compound and its analogues are significantly influenced by reaction conditions such as the choice of solvent, temperature, and reaction atmosphere.

Solvent Effects: The choice of solvent can affect the reaction rate and the ease of product isolation. Common solvents for this reaction include water, methanol, and tetrahydrofuran (B95107) (THF). acs.orgprepchem.comresearchgate.netresearchgate.net For the synthesis of the parent zwitterionic this compound, water is an effective medium, leading to the precipitation of the product. acs.org Methanol is frequently used for substituted piperazines, often resulting in high yields of the desired dithiocarbamic acid. prepchem.comresearchgate.net In some cases, for the synthesis of more complex piperazine derivatives containing dithiocarbamate functional groups, THF has been identified as the optimal reaction medium. researchgate.net

Temperature: The reaction is often carried out at room temperature or under ice-chilling conditions, particularly during the addition of carbon disulfide, which is a volatile and reactive reagent. prepchem.comresearchgate.net For instance, the synthesis of 4-(3,4,5-trimethoxyphenyl)-1-piperazinecarbodithioic acid involves initial chilling with ice followed by stirring at room temperature for several hours. prepchem.com In other protocols, particularly those involving less reactive piperazine derivatives or aiming for the synthesis of complex structures, heating may be necessary. For example, a study on the synthesis of piperazine derivatives containing dithiocarbamate groups considered heating at 120°C in THF as the optimal condition. researchgate.net

Atmosphere: To prevent potential side reactions, such as oxidation, the synthesis is sometimes conducted under an inert atmosphere, for example, using nitrogen gas. prepchem.comgoogle.com This is particularly relevant when dealing with sensitive substrates or when aiming for high purity of the final product.

Role of Bases and Nucleophilic Catalysts

In the synthesis of dithiocarbamates from primary or secondary amines and carbon disulfide, a base is often employed to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. However, in the case of piperazine, its inherent basicity allows it to act as its own base. As mentioned earlier, one of the amine groups in piperazine can act as a nucleophile to react with carbon disulfide, while the other can act as a base to accept the proton, forming a zwitterionic salt. acs.org

While strong external bases are not always necessary for the initial formation of this compound, their use becomes crucial in subsequent derivatization steps, such as esterification, where the dithiocarbamic acid is converted to its conjugate base to enhance its nucleophilicity for reaction with an electrophile.

The use of nucleophilic catalysts is not prominently reported for the direct synthesis of this compound itself. The reaction between the highly nucleophilic piperazine and the electrophilic carbon disulfide generally proceeds efficiently without the need for additional catalytic activation. However, in broader contexts of dithiocarbamate synthesis, catalysts can play a role in promoting the reaction, especially with less reactive amines. mdpi.com

Derivatization Strategies Post-Synthesis

Once this compound or its analogues are synthesized, they can be further modified to create a variety of derivatives with tailored properties. Key derivatization strategies include the formation of salts and the esterification of the carbodithioate moiety.

Formation of Salts: Sodium, Potassium, and Lithium Salts

The acidic proton of the dithiocarbamic acid group can be readily removed by treatment with a base to form stable metal salts. These salts are often more soluble in water and can be useful intermediates for further reactions or for biological applications.

Sodium Salts: The formation of sodium 1-piperazinecarbodithioate is a common practice. This can be achieved by treating this compound with a sodium base, such as sodium hydroxide (B78521). google.com For example, a procedure describes the addition of this compound to a solution of sodium hydroxide in a mixture of methanol and water. google.com The resulting sodium salt can then be isolated by removing the solvent.

Potassium Salts: The synthesis of potassium salts follows a similar principle, using a potassium base like potassium hydroxide. While specific examples for this compound are not as frequently detailed, the general methodology for preparing potassium dithiocarbamates is well-established.

Lithium Salts: The preparation of lithium salts of dithiocarbamic acids can be achieved using lithium bases such as lithium amide or by reaction with organolithium reagents. rsc.orgchemrxiv.org Although specific literature for the synthesis of lithium 1-piperazinecarbodithioate is scarce, the general principles of acid-base chemistry suggest that reaction with a suitable lithium base would yield the desired salt.

Table 2: General Methods for Salt Formation of Dithiocarbamic Acids
Salt TypeGeneral ReagentGeneral Procedure
SodiumSodium Hydroxide (NaOH)Reaction of the dithiocarbamic acid with an aqueous or alcoholic solution of NaOH. google.com
PotassiumPotassium Hydroxide (KOH)Reaction of the dithiocarbamic acid with a potassium base.
LithiumLithium Amide (LiNH₂) or Organolithium ReagentsDeprotonation of the dithiocarbamic acid with a strong lithium base. rsc.org

Esterification Methods for Carbodithioate Moiety

Esterification of the carbodithioate group is a key transformation that allows for the introduction of a wide range of organic substituents, leading to a diverse library of compounds. The most common method for this esterification is the S-alkylation of the dithiocarbamate salt.

This reaction involves the nucleophilic attack of the dithiocarbamate anion on an alkyl halide or another suitable electrophile. A highly efficient, one-pot synthesis of dithiocarbamate esters involves the reaction of an amine, carbon disulfide, and an alkyl halide without a catalyst and under solvent-free conditions. organic-chemistry.org This approach is noted for its mild conditions and high atom economy. organic-chemistry.org

Another approach involves the Michael-type addition of a dithiocarbamic acid salt to an α,β-unsaturated compound. acs.org This method has been used to synthesize dithiocarbamic esters from secondary amines, carbon disulfide, and alkyl acrylates at room temperature. acs.org

For the esterification of this compound, the first step would typically involve the formation of its salt (e.g., sodium or potassium salt) to generate the dithiocarbamate anion. This anion can then be reacted with a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophiles, to yield the corresponding ester.

Formation of Disulfide Derivatives

The synthesis of disulfide derivatives of this compound is a key transformation that expands its chemical utility. Disulfide bonds are crucial structural motifs in many biologically active molecules, contributing to their conformational stability. nih.gov The formation of these disulfide bridges, also known as SS-bonds, typically involves the coupling of two thiol groups. nih.gov

A primary method for synthesizing disulfide derivatives from dithiocarbamates is through oxidation. For instance, piperazine derivatives can be transformed into their corresponding disulfides using an oxidizing agent. google.com A common oxidizing agent employed for this purpose is ferric chloride (FeCl₃). google.com Other oxidizing agents that can be utilized include nitric acid, silver oxide, lead tetraacetate, and alkaline salts of dichromic acid. google.com The general reaction involves the oxidation of the dithiocarbamate salt, leading to the formation of a disulfide bridge between two molecules.

The formation of disulfide bonds can be a critical step in the synthesis of more complex molecules. nih.gov Various methods have been developed for the formation of disulfide bonds, including oxidation with reagents like thallium(III) trifluoroacetate, which is a mild oxidant. nih.gov Another approach involves a sulfoxide-directed disulfide bond-forming reaction. nih.gov Thiol-disulfide interchange is another chemoselective method for disulfide formation, offering advantages such as yielding purer compounds, achieving higher yields, shorter reaction times, and producing fewer byproducts. csic.es

Unsymmetrical disulfides can also be prepared from the corresponding thiols under mild conditions using reagents such as bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide. organic-chemistry.org The reaction of a thiol with 1-chlorobenzotriazole (B28376) can afford a benzotriazolated thiol, which can then react with another thiol to form an unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org

Table 1: Oxidizing Agents for the Formation of Disulfide Derivatives

Oxidizing Agent Reference
Ferric Chloride (FeCl₃) google.com
Nitric Acid google.com
Silver Oxide google.com
Lead Tetraacetate google.com
Alkaline salts of dichromic acid google.com
Thallium(III) trifluoroacetate nih.gov

Regioselective Synthesis and Isomer Control in Substituted Systems

Regioselective synthesis is a critical aspect of organic chemistry that involves the preferential reaction at one site over another in a molecule with multiple reactive sites. In the context of substituted piperazine systems, achieving regioselectivity is paramount for synthesizing specific isomers with desired chemical and biological properties. The control of isomer formation is essential as different isomers can exhibit distinct pharmacological profiles.

The synthesis of substituted pyrazoles, for example, highlights the importance of regioselectivity. The condensation of 1,3-diketones with arylhydrazines can yield different pyrazole (B372694) isomers, and the regioselectivity can be significantly influenced by the choice of solvent. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to improve regioselectivity compared to polar protic solvents like ethanol (B145695). organic-chemistry.org This principle can be extended to the synthesis of substituted this compound derivatives, where the choice of solvent could direct the substitution pattern on the piperazine ring.

Furthermore, catalyst systems can play a crucial role in controlling regioselectivity. For instance, in the synthesis of substituted pyrazoles and isoxazoles, in situ generated Pd-nanoparticles (PdNPs) have been used to achieve complementary or opposite regioselectivity in a one-pot approach. rsc.org Similarly, Pd-catalyzed cross-coupling reactions have been developed for the N-1 selective synthesis of dihydrouracils, demonstrating excellent functional group tolerance and broad applicability. nih.gov

In the synthesis of substituted aminocyclooctane derivatives, the reaction of an N-Boc-protected amino ester with m-CPBA resulted in the formation of a single epoxide isomer, which then served as a precursor for other isomers through controlled ring-opening reactions. beilstein-journals.org This illustrates how the strategic introduction and subsequent manipulation of functional groups can control the stereochemistry and regiochemistry of the final product.

For substituted this compound, controlling the position of substituents on the piperazine ring is crucial. The use of specific catalysts, solvents, and protecting group strategies, as demonstrated in the synthesis of other heterocyclic and carbocyclic systems, provides a roadmap for achieving high regioselectivity and isomer control in these syntheses. organic-chemistry.orgrsc.orgnih.govbeilstein-journals.orgmdpi.com

Table 2: Factors Influencing Regioselectivity in Synthesis

Factor Example Application Reference
Solvent Choice Synthesis of 1-aryl-3,4,5-substituted pyrazoles organic-chemistry.org
Catalyst System One-pot regioselective synthesis of pyrazoles and isoxazoles rsc.org
Protecting Groups & Intermediates Synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid beilstein-journals.org
Reaction Conditions (e.g., temperature) Condensation of 1,3-diketones with arylhydrazines organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is driven by the need to develop more environmentally friendly and sustainable chemical processes. dergipark.org.trnih.gov Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances. dergipark.org.tr

A key aspect of green chemistry is the use of environmentally benign solvents. nih.gov For the synthesis of dithiocarbamates, deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed as green reaction media. rsc.orgscispace.comresearchgate.net These solvents promote the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent, leading to high yields and short reaction times without the need for volatile organic solvents. rsc.orgscispace.comresearchgate.net Importantly, these green solvents can often be recovered and recycled for subsequent reactions. rsc.orgscispace.com Water is another excellent green solvent, and its use in reactions like the Diels-Alder reaction has been shown to improve reaction rates. dergipark.org.tr

The development of one-pot synthesis methods is another cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and improves atom economy. rsc.org An efficient one-pot method for the synthesis of ferrocenyl dithiocarbamate derivatives has been reported, which is metal-free and exhibits high yields. rsc.org

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times. mdpi.com A new, microwave-assisted method for the synthesis of trazodone (B27368) analogues, which involves a piperazine moiety, has been developed using the milder reducing agent sodium borohydride (B1222165) in ethanol, replacing more hazardous halogenated solvents. mdpi.com This approach not only shortens the reaction time but also improves the ecological profile of the process. mdpi.com

The use of catalysts, especially those that are non-toxic and recyclable, is also a key principle of green chemistry. nih.gov For example, metal-directed self-assembly has been used in a one-pot green procedure to form macrocyclic dithiocarbamate complexes. ajgreenchem.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient.

Table 3: Green Chemistry Approaches in Dithiocarbamate Synthesis

Green Chemistry Principle Application Reference
Use of Green Solvents Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG) as reaction media. rsc.orgscispace.comresearchgate.net
One-Pot Synthesis Efficient, metal-free synthesis of ferrocenyl dithiocarbamate derivatives. rsc.org
Energy Efficiency Microwave-assisted synthesis of piperazine-containing compounds. mdpi.com
Catalysis Metal-directed self-assembly for macrocyclic dithiocarbamate complexes. ajgreenchem.com
Use of Water as a Solvent General principle with examples in other reactions. dergipark.org.tr

Chemical Reactivity and Transformation Pathways of 1 Piperazinecarbodithioic Acid

Acid-Base Properties and Protonation Equilibria in Various Solvents

1-Piperazinecarbodithioic acid is an amphiprotic compound, capable of both donating and accepting protons. The molecule contains two key functional groups that govern its acid-base behavior: the dithiocarboxylic acid group (-CSSH) and the secondary amine within the piperazine (B1678402) ring.

The dithiocarboxylic acid moiety is the primary acidic center. The pKa value for the dissociation of this proton is predicted to be approximately 1.9. hmdb.ca This low pKa indicates that the dithiocarbamate (B8719985) group is a relatively strong acid, readily deprotonating to form the dithiocarbamate anion (-CSS⁻).

The piperazine ring contains two nitrogen atoms. The nitrogen atom at position 4, which is not attached to the carbodithioic acid group, behaves as a secondary amine and is the primary basic center. Its protonated form has a predicted pKa value of approximately 7.93. hmdb.ca The nitrogen atom at position 1, attached to the dithiocarbamate group, is significantly less basic due to the electron-withdrawing effect of the C=S bond.

The protonation equilibria of this compound are influenced by the solvent. In aqueous solutions, the compound can exist in various protonated and deprotonated states depending on the pH of the solution. The pKa values for piperazine itself in aqueous solution at 298 K are 9.73 for the first protonation and 5.35 for the second. uregina.ca The introduction of the carbodithioic acid group significantly alters these values.

Predicted pKa Values for this compound hmdb.ca

Functional GroupPredicted pKa
Dithiocarboxylic Acid1.9
Protonated Piperazine Nitrogen7.93

Nucleophilic Reactivity of the Dithiocarbamate Group

The dithiocarbamate group (-CS₂⁻) of deprotonated this compound is a potent nucleophile. cymitquimica.comf1000research.com This high nucleophilicity is attributed to the presence of the lone pair of electrons on the sulfur atoms. The dithiocarbamate anion can readily participate in nucleophilic substitution and addition reactions.

Dithiocarbamates are known to be strong nucleophiles and can react with a variety of electrophiles. f1000research.com For instance, they can react with alkyl halides in a classic Sₙ2 reaction to form dithiocarbamate esters. The reaction rate is dependent on the nature of the alkyl halide and the reaction conditions.

The nucleophilicity of the dithiocarbamate group is a key aspect of its chemical reactivity, enabling the formation of a wide range of derivatives. This reactivity is harnessed in various synthetic applications.

Electrophilic Substitution Reactions on the Piperazine Ring

The piperazine ring in this compound is generally deactivated towards electrophilic substitution reactions. uoanbar.edu.iq This deactivation is due to the electron-withdrawing nature of the dithiocarbamate group attached to one of the nitrogen atoms. This effect reduces the electron density of the ring system, making it less susceptible to attack by electrophiles. uoanbar.edu.iqyoutube.com

Furthermore, in acidic conditions required for many electrophilic aromatic substitutions, the basic nitrogen atom of the piperazine ring will be protonated. uoanbar.edu.iq This creates a positive charge on the ring, further deactivating it towards electrophilic attack. uoanbar.edu.iq Common electrophilic substitution reactions like nitration and halogenation are therefore difficult to achieve on the piperazine ring of this compound under standard conditions. uoanbar.edu.iq

However, the introduction of strongly activating substituents on the piperazine ring could potentially facilitate electrophilic substitution. uoanbar.edu.iq The position of substitution would be directed by the nature and position of these activating groups.

Oxidation Reactions and the Formation of Bis(thiocarbamoyl) Disulfides

The dithiocarbamate group of this compound is susceptible to oxidation. Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides, which are compounds containing a disulfide bond (S-S) linking two thiocarbamoyl moieties. bohrium.comnih.gov This transformation is a one-electron redox process followed by dimerization. bohrium.comnih.gov

The oxidation can be carried out using various oxidizing agents, such as iodine or ferric salts. bohrium.comnih.gov The reaction involves the initial formation of a dithiocarbamate radical, which then dimerizes to form the stable thiuram disulfide. f1000research.com Thiuram disulfides derived from secondary amines are generally stable compounds. rsc.org

The redox chemistry of dithiocarbamates is a significant aspect of their chemical behavior, allowing for the interconversion between the dithiocarbamate and the thiuram disulfide forms. bohrium.comnih.govrsc.org This redox activity is also relevant in the context of their biological applications. f1000research.com

Thermal Decomposition Mechanisms and Kinetic Studies

Dithiocarbamate compounds are known to undergo thermal decomposition. chemicalbook.in When heated, they can break down to generate various gaseous products, including carbon disulfide (CS₂), oxides of sulfur, oxides of nitrogen, hydrogen sulfide (B99878) (H₂S), and amines. chemicalbook.in The specific decomposition products of this compound would likely include piperazine and carbon disulfide.

The decomposition of dithiocarbamates can be accelerated by the presence of acids. chemicalbook.in In aqueous solutions, they slowly decompose to form carbon disulfide and the corresponding amine. chemicalbook.in The stability of dithiocarbamates is therefore dependent on both temperature and pH.

Kinetic studies on the decomposition of related piperazine compounds, such as piperazine carbamates, have been conducted to understand the reaction pathways and rates. nih.gov Similar studies on this compound would be necessary to fully elucidate its thermal decomposition mechanism and kinetics.

Photochemical Transformations and Stability under Irradiation

Dithiocarbamates can undergo photochemical transformations when exposed to light. encyclopedia.pubmdpi.com The environmental degradation of some dithiocarbamates is known to be rapid due to photolysis. encyclopedia.pubmdpi.com

The photolysis of dithiocarbamates can proceed through the formation of radical intermediates. rsc.org Irradiation can lead to the homolytic cleavage of the C-S bond, generating a dithiocarbamoyl radical and a corresponding organic radical. rsc.org The dithiocarbamoyl radical can then dimerize to form a thiuram disulfide. rsc.org

The photochemistry of dithiocarbamate complexes has been studied, revealing complex reaction mechanisms and the formation of various intermediates. nsc.ru The stability of this compound under irradiation would depend on factors such as the wavelength of light, the solvent, and the presence of other reactive species. Further research is needed to fully characterize its photochemical behavior.

Coordination Chemistry of 1 Piperazinecarbodithioic Acid and Its Derivatives

Ligand Design and Coordination Modes of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate anion (R₂NCS₂⁻) is a versatile and robust ligand in coordination chemistry. wikipedia.org Derived from a secondary amine like piperazine (B1678402), the 1-piperazinecarbodithioate ligand features a dithiocarbamate moiety where the nitrogen atom is part of the piperazine ring. This moiety is classified as a "1,1-dithio" type ligand and is known for its strong chelating ability with a wide range of metal ions. sysrevpharm.org

The coordination behavior of the dithiocarbamate group is dominated by its two sulfur donor atoms. sysrevpharm.org The negative charge on the ligand is delocalized across the S-C-S fragment, a feature enhanced by the donation of the nitrogen lone pair electrons into the π-system. This delocalization is represented by several resonance structures, which contribute to the partial double bond character of the C-N bond and the strong donor capacity of the sulfur atoms. wikipedia.org

The primary coordination modes of the dithiocarbamate ligand are:

Bidentate Chelating : This is the most common mode, where both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. baselius.ac.in The small "bite angle" of the CSS group contributes to the stability of these chelates. sysrevpharm.org

Monodentate : Less commonly, the ligand may coordinate through only one sulfur atom. researchgate.net

Bidentate Bridging : The ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal. This mode can lead to the formation of polynuclear or polymeric structures. sysrevpharm.org

Due to the soft nature of the sulfur donor atoms, dithiocarbamate ligands like 1-piperazinecarbodithioate preferentially bind to soft or borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org Their strong σ-donating ability allows them to stabilize metals in various oxidation states, including unusually high ones such as Fe(IV), Ni(III), and Cu(III). wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-piperazinecarbodithioic acid typically involves the reaction of an alkali metal salt of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). wikipedia.orgsysrevpharm.org The resulting complexes are then characterized by a suite of analytical and spectroscopic techniques.

A significant body of research has focused on the complexation of dithiocarbamates with transition metals. The 1-piperazinecarbodithioate ligand readily forms stable complexes with metals such as copper, iron, nickel, and zinc. baselius.ac.injchemlett.com

Synthesis : A common synthetic route is a salt metathesis reaction. For instance, reacting the sodium or potassium salt of this compound with a metal(II) chloride (e.g., NiCl₂, CuCl₂) in an aqueous or alcoholic solution precipitates the neutral M(S₂CNRR')₂ complex. wikipedia.org

Characterization :

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the dithiocarbamate ligand. The stretching frequency of the C-N bond (the "thioureide" band) appears in the range of 1450-1550 cm⁻¹, and its position provides insight into the C-N bond order. A single, sharp band for the C-S stretch around 1000 cm⁻¹ is indicative of a bidentate coordination mode.

UV-Visible Spectroscopy : The electronic spectra of these complexes provide information about the geometry of the metal center. For example, Ni(II) dithiocarbamate complexes are typically diamagnetic and exhibit spectra consistent with a square planar geometry.

Magnetic Susceptibility : These measurements help determine the spin state and, by extension, the geometry of the complex. For instance, Cu(II) complexes are paramagnetic with one unpaired electron, while Zn(II) complexes are diamagnetic. jscimedcentral.com

Table 1: Research Findings on Transition Metal Complexes of Dithiocarbamates

Metal Ion Typical Formula Geometry Magnetic Properties Key Spectroscopic Features Citations
Copper (Cu²⁺) Cu(R₂dtc)₂ Square Planar Paramagnetic (d⁹) d-d transitions in visible region; EPR active. baselius.ac.injscimedcentral.com
Iron (Fe³⁺) Fe(R₂dtc)₃ Distorted Octahedral Paramagnetic (high/low spin) Charge transfer bands in UV-Vis; Mössbauer active. wikipedia.org
Nickel (Ni²⁺) Ni(R₂dtc)₂ Square Planar Diamagnetic (d⁸) Intense ligand-to-metal charge transfer bands. wikipedia.org
Zinc (Zn²⁺) Zn(R₂dtc)₂ Tetrahedral Diamagnetic (d¹⁰) Only ligand-based transitions in UV region. baselius.ac.in

Note: R₂dtc refers to a generic dithiocarbamate ligand, with findings applicable to 1-piperazinecarbodithioate.

The strong chelating ability of the dithiocarbamate moiety extends beyond transition metals to include main group elements and lanthanides. sysrevpharm.org While research in this area is less extensive than for transition metals, known examples demonstrate the ligand's versatility.

Main Group Metals : Dithiocarbamate complexes have been reported for main group metals such as aluminum, gallium, tin, and lead. uni-due.dersc.org The synthesis generally follows the salt metathesis routes used for transition metals. msu.edu The resulting structures can vary significantly depending on the size and preferred coordination number of the metal ion.

Lanthanides : Lanthanide ions (Ln³⁺), being hard Lewis acids, are not the most natural partners for the soft sulfur donors of dithiocarbamates. However, complexes can be formed, often requiring specific reaction conditions. gla.ac.ukmdpi.com The coordination number in lanthanide complexes is typically high (8 or 9), and complexes may include additional ligands like water or solvent molecules to satisfy the metal's coordination sphere. libretexts.orguniv-rennes.fr For example, samarium has been shown to form complexes with dicarboxylic acids, suggesting its potential to coordinate with dithiocarbamates as well. redalyc.org The synthesis can sometimes be achieved through modular approaches using pre-formed lanthanide precursors. gla.ac.uk

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional structure of these metal complexes is fundamental to understanding their properties. This is achieved through a combination of solid-state diffraction methods and solution-state spectroscopic techniques.

For dithiocarbamate complexes, X-ray crystallography has confirmed:

The bidentate chelating nature of the ligand, showing the formation of the four-membered MS₂C ring. ekb.eg

The planarity of the S₂CNC₂ fragment in many complexes.

The specific geometries of various metal complexes, such as the square planar arrangement in [Ni(S₂CNRR')₂] and the distorted tetrahedral geometry in [Zn(S₂CNRR')₂]. baselius.ac.inekb.eg

The formation of dimeric or polymeric structures, particularly in cases where the ligand acts as a bridge.

Structural studies on lanthanide complexes have revealed high coordination numbers and the inclusion of solvent molecules in the crystal lattice. mdpi.com

While X-ray crystallography provides a static picture, spectroscopic methods are vital for probing the electronic structure and behavior of complexes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is applicable to complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Fe(III). wpmucdn.com The EPR spectrum provides the g-tensor and hyperfine coupling constants (A-tensor). nih.gov These parameters give detailed information about the electronic ground state, the symmetry of the ligand field around the metal ion, and the degree of covalency in the metal-ligand bonds. researchgate.net For instance, the anisotropic g-values in a Cu(II) dithiocarbamate spectrum can confirm a square planar or distorted tetrahedral geometry. nih.gov

Mössbauer Spectroscopy : This is a nuclear technique that is particularly powerful for studying iron complexes (specifically the ⁵⁷Fe isotope). ichtj.waw.pl It provides information that is highly sensitive to the local chemical environment of the iron nucleus. The key parameters are:

Isomer Shift (δ) : This relates to the electron density at the nucleus and is indicative of the oxidation state (e.g., Fe(II), Fe(III), Fe(IV)) and spin state of the iron.

Quadrupole Splitting (ΔE_Q) : This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field. Its magnitude provides information about the symmetry of the coordination sphere and the spin state of the iron ion. ichtj.waw.pl

Mössbauer and EPR studies on iron dithiocarbamate complexes have been instrumental in characterizing their unusual spin states and electronic structures. nih.govichtj.waw.pl

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the metal-ligand bond in complexes of this compound are fundamental to understanding their geometry, reactivity, and spectroscopic properties. These characteristics are typically elucidated using a combination of spectroscopic techniques and computational methods.

Spectroscopic methods such as UV-Visible, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements provide critical insights. For instance, copper(II) dithiocarbamate complexes, having a d⁹ electronic configuration, are paramagnetic and thus well-suited for EPR studies. grafiati.com The electronic spectra of cobalt(II) complexes with piperazine dithiocarbamate derivatives often show transitions characteristic of an octahedral geometry, such as ⁴T₁g→⁴T₂g (F), ⁴T₁g→⁴A₂g (F), and ⁴T₁g→⁴T₁g (P). chem-soc.si Similarly, magnetic moment measurements can suggest the geometry; a magnetic moment of 1.97 B.M. for a Cu(II) complex points to the presence of one unpaired electron, which can be indicative of a square planar geometry. ekb.eg

Computational chemistry, particularly Density Functional Theory (DFT), offers a deeper understanding of the electronic environment. kuey.netacs.org Natural Bond Orbital (NBO) analysis, a computational technique, can quantify the nature of the metal-ligand bonds, revealing their covalent and ionic character. acs.org For example, in related systems, M-N bonds in Zn(II) and Cd(II) complexes were found to have substantial ionic character, while Al(III), Ga(III), and In(III) complexes showed a noticeably increased covalent contribution. acs.org These theoretical models can compute charge density distributions, dipole moments, and the extent of distortion from ideal geometries. researchgate.net The bonding in dithiocarbamates is often described with a focus on the delocalization within the S₂C-N fragment, where infrared spectroscopy helps to distinguish between monodentate and bidentate coordination based on the stretching frequencies of the C-N and C-S bonds. scielo.br

Stability Constants and Thermodynamic Considerations of Complex Formation

The stability of metal complexes with this compound in solution is quantified by stability constants (also known as formation constants), which are equilibrium constants for the complex formation reaction. cu.edu.eg These constants provide a measure of the strength of the metal-ligand interaction. cu.edu.egasianpubs.org The determination of these constants is often performed using potentiometric or spectrophotometric titration methods, such as the Calvin-Bjerrum technique as modified by Irving and Rossotti. kuey.netnih.gov

For transition metal complexes with dithiocarbamate ligands, including piperazine-1-carbodithioate (often abbreviated as Pipdtc), the stability generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.netnih.govresearchgate.net This trend is consistent across many different ligands and is attributed to variations in ionic radii and ligand field stabilization energies of the metal ions. researchgate.net A study determining the successive stability constants of metal complexes with pentamethylene dithiocarbamate (Pipdtc) in a 60% ethanol-water medium confirmed this order. nih.gov

Metal Ionlog K₁log K₂log β₂ (Overall Stability)
Mn(II)3.352.906.25
Fe(II)3.553.106.65
Co(II)4.303.758.05
Ni(II)4.604.108.70
Cu(II)6.806.2013.00
Zn(II)4.253.657.90
Table 1: Stepwise (K₁, K₂) and overall (β₂) stability constants of transition metal complexes with pentamethylene dithiocarbamate (Pipdtc) at 28°C and an ionic strength of 0.05 M (KNO₃) in 60% ethanol-water. Data sourced from B. K. Puri et al. nih.gov

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictate the spontaneity of complex formation. gjesr.com Negative values for ΔG indicate a spontaneous reaction. gjesr.comacs.org For complexes with related piperazine derivatives, the formation process is often spontaneous. acs.org The chelate effect, where a multidentate ligand like this compound forms a ring structure with the metal ion, typically leads to a favorable entropy change and thus greater complex stability compared to coordination with analogous monodentate ligands. cu.edu.eg While data for the formation of piperazine dithiocarbamate complexes is limited, thermodynamic parameters have been calculated for the thermal decomposition of related dithiocarbamate complexes, providing insight into their thermal stability. scielo.br

ComplexActivation Energy (Ea) (kJ/mol)Enthalpy (ΔH‡) (kJ/mol)Entropy (ΔS‡) (J/mol·K)Gibbs Free Energy (ΔG‡) (kJ/mol)
Co(II)-dtc137.3133.8-45.4158.8
Ni(II)-dtc88.378.3-142.8156.8
Cu(II)-dtc33.832.1-204.5144.6
Zn(II)-dtc187.3176.8+48.7150.2
Cd(II)-dtc105.996.6-103.3153.4
Table 2: Thermodynamic parameters for the thermal decomposition of N-ethyl-N'-hydroxyethyldithiocarbamato complexes. Data sourced from S. Singhal et al. scielo.br

Ligand Exchange Reactions and Dynamic Behavior of Complexes

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with another. scielo.brresearchgate.net The rate at which these reactions occur classifies complexes as either labile (fast exchange) or inert (slow exchange). This dynamic behavior is crucial for the synthesis of new complexes and for their potential applications in catalysis.

Dithiocarbamate ligands are generally considered to be labile. grafiati.com The lability of these ligands means that in solutions containing more than one type of dithiocarbamate, an equilibrium mixture of homoleptic (containing only one type of ligand) and heteroleptic (containing different ligands) species can form. grafiati.com The mechanism of ligand substitution can be associative, where the incoming ligand binds to form a higher-coordination intermediate, or dissociative, where a ligand first detaches to form a lower-coordination intermediate before the new ligand binds. The preferred pathway is influenced by factors such as the nature of the metal ion, its d-electron configuration, and the Crystal Field Stabilization Energy (CFSE).

The dynamic nature of piperazine dithiocarbamate complexes is further exemplified by their use as "metalla-dithiocarbamate" building blocks. researchgate.net In these systems, a stable complex, such as [Ru(S₂CNC₄H₈NCS₂)(dppm)₂], can act as a sophisticated ligand itself, coordinating to other metal centers through its uncoordinated dithiocarbamate group. This reactivity allows for the sequential and rational synthesis of bi- and multimetallic arrays, demonstrating a controlled form of ligand exchange where the entire complex is the entity being exchanged or added. researchgate.net

Advanced Structural and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 1-Piperazinecarbodithioic acid in solution.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine (B1678402) ring and the acidic protons. The four protons on the carbon adjacent to the dithiocarbamate (B8719985) nitrogen (C2 and C6) would be chemically different from the four protons on the carbon adjacent to the secondary amine (C3 and C5). This would result in two distinct multiplets in the aliphatic region (typically 2.5-4.0 ppm). The N-H proton of the piperazine ring and the S-H proton of the dithioic acid group would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. researchgate.net

¹³C NMR: The carbon spectrum would corroborate the proton data, showing three distinct signals. Two signals would appear in the aliphatic region (typically 40-55 ppm) corresponding to the non-equivalent piperazine ring carbons (C2/C6 and C3/C5). A third, highly deshielded signal, would be observed for the carbodithioate carbon (N-C S₂), typically appearing above 200 ppm due to the influence of the two sulfur atoms. aip.org

¹⁵N NMR: While not commonly reported, ¹⁵N NMR would be a powerful tool to distinguish between the two unique nitrogen environments within the molecule: the secondary amine nitrogen and the tertiary amine nitrogen of the dithiocarbamate group.

³¹P NMR: This technique is not applicable as there are no phosphorus atoms in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
H on C2, C6 ¹H ~3.8 - 4.0 Triplet (t) Protons adjacent to the N-CS₂H group.
H on C3, C5 ¹H ~3.0 - 3.2 Triplet (t) Protons adjacent to the N-H group.
NH ¹H Variable Broad Singlet (br s) Chemical shift is solvent and concentration dependent.
SH ¹H Variable Broad Singlet (br s) Acidic proton, shift is highly variable.
C2, C6 ¹³C ~50 - 55 - Carbons adjacent to the N-CS₂H group.
C3, C5 ¹³C ~42 - 46 - Carbons adjacent to the N-H group.

| C S₂H | ¹³C | >200 | - | Dithiocarbamate carbon, highly deshielded. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the entire molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the proton signals at ~3.8-4.0 ppm (H on C2/C6) and ~3.0-3.2 ppm (H on C3/C5), confirming their adjacent positions within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would show a correlation between the proton signal at ~3.8-4.0 ppm and the carbon signal at ~50-55 ppm (C2/C6), and another between the proton signal at ~3.0-3.2 ppm and the carbon signal at ~42-46 ppm (C3/C5). This provides definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu Key correlations would include:

A three-bond correlation from the protons on C2/C6 to the dithiocarbamate carbon (>200 ppm), confirming the attachment of the piperazine ring to the CS₂H group.

Two- and three-bond correlations between the different sets of piperazine protons and their non-adjacent carbons, confirming the ring structure.

The piperazine ring is not static and exists predominantly in a chair conformation, which can undergo ring inversion. Furthermore, rotation around the C-N bond of the dithiocarbamate group is often restricted due to its partial double-bond character. researchgate.net Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. ox.ac.uknumberanalytics.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. nih.gov At high temperatures, where inversion and rotation are fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate decreases. If the temperature is lowered sufficiently to the coalescence point and below, separate signals for the axial and equatorial protons of the frozen conformers may be resolved. unibas.itresearchgate.net Analyzing the line shape changes allows for the calculation of the activation energy (ΔG‡) for these conformational interchanges, providing valuable thermodynamic data about the molecule's flexibility. numberanalytics.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. spectroscopyonline.comijates.com

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A significant band is the thioureide ν(C-N) stretching vibration, typically found in the 1450-1550 cm⁻¹ region, which indicates partial double-bond character. aip.org The presence of the piperazine ring is confirmed by C-H stretching vibrations around 2800-3000 cm⁻¹. dergipark.org.trscispace.com The N-H stretching of the secondary amine would appear as a medium band around 3250-3500 cm⁻¹. dergipark.org.tr The C=S and C-S stretching vibrations are also characteristic, though they can be coupled with other vibrations, appearing in the 950-1050 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. aip.orgsysrevpharm.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, particularly for symmetric vibrations. It is useful for observing the S-H and S-S (if dimerization occurs) vibrations, which are often weak in IR spectra. The piperazine ring breathing modes are also typically strong in the Raman spectrum, providing further structural confirmation. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
ν(N-H) stretch IR 3250 - 3500 Medium
ν(C-H) stretch (aliphatic) IR, Raman 2800 - 3000 Strong
ν(S-H) stretch IR, Raman 2550 - 2600 Weak, Broad
ν(C-N) (Thioureide) IR 1450 - 1550 Strong
δ(CH₂) bend IR, Raman 1400 - 1470 Medium
ν(C=S) stretch IR, Raman 950 - 1050 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and investigating the structure through fragmentation analysis.

Exact Mass: HRMS provides a highly accurate mass measurement of the molecular ion. uni-saarland.de For this compound, with the molecular formula C₅H₁₀N₂S₂, the calculated monoisotopic mass is 162.0289 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Under electron ionization (EI), a plausible fragmentation pathway for this compound would involve:

Loss of the dithioic acid group (•CS₂H) or CS₂.

Cleavage of the piperazine ring, leading to characteristic fragments with m/z values corresponding to ethylenimine units or other segments of the ring.

The base peak might correspond to the stable piperazine cation or a fragment thereof.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within the molecule, while emission spectroscopy (fluorescence) characterizes its behavior after absorbing light.

Electronic Absorption (UV-Vis): The dithiocarbamate moiety (-NCS₂) is a known chromophore. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. sysrevpharm.org These bands typically correspond to:

An intense π→π* transition associated with the N-C=S group, often observed around 250-290 nm. researchgate.net

A weaker n→π* transition involving the non-bonding electrons on the sulfur and nitrogen atoms, appearing at longer wavelengths, typically around 330-360 nm. libretexts.org The position and intensity of these bands can be sensitive to the solvent polarity.

Emission Spectroscopy (Fluorescence): Following excitation by absorbing light, a molecule may relax by emitting a photon, a process known as fluorescence. uomustansiriyah.edu.iq The emission spectrum is always shifted to a longer wavelength (lower energy) compared to the absorption spectrum, a phenomenon known as the Stokes shift. niscpr.res.in While many simple aliphatic amines and dithiocarbamates are not strongly fluorescent, some derivatives exhibit emission. researchgate.netresearchgate.net If this compound were to fluoresce, this technique could be used to study its excited state properties and its interactions with the local environment.

X-ray Powder Diffraction and Single-Crystal X-ray Diffraction for Crystalline Phase and Molecular Packing

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is determined using X-ray diffraction (XRD) techniques. These methods are indispensable for characterizing the solid-state structure of chemical compounds like this compound. The two primary XRD techniques employed are X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (SCXRD).

X-ray Powder Diffraction is a rapid analytical technique used to identify crystalline phases and assess sample purity. The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern, a plot of scattered intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. It is particularly useful for distinguishing between different polymorphic forms of a compound, which may have distinct physical properties. epa.gov

For a complete and precise determination of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions, Single-Crystal X-ray Diffraction is the gold standard. xtalpi.com This technique requires a well-ordered single crystal, which is mounted on a goniometer and irradiated with X-rays. mdpi.com As the crystal is rotated, a three-dimensional map of diffraction intensities is collected. This data allows for the calculation of the electron density distribution within the crystal's unit cell, from which the positions of individual atoms can be resolved, revealing the molecular structure and how the molecules pack together in the crystal lattice. cam.ac.uk

While specific crystallographic data for the parent compound this compound is not prominently available in surveyed literature, the structures of its derivatives and metal complexes have been extensively studied, providing insight into the expected structural behavior. A representative example is the analysis of bis(1-phenylpiperazinyldithiocarbamato)palladium(II), a complex derived from a substituted piperazine dithiocarbamate. bohrium.comarabjchem.org Single crystals of this complex were obtained by the slow evaporation of a solution in dimethyl sulfoxide (B87167) (DMSO). arabjchem.org The crystallographic data collection was performed on a Bruker APEX-II CCD diffractometer at a low temperature (100 K) to minimize thermal vibrations and obtain high-quality data. arabjchem.org

The analysis revealed that the complex crystallizes in the monoclinic crystal system with the space group P2₁/c. bohrium.com This information, along with the unit cell dimensions, defines the fundamental repeating unit of the crystal. The molecular structure confirmed a distorted square planar geometry around the central Palladium(II) ion, which is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. bohrium.com The study of such crystal structures is crucial for understanding the steric and electronic effects that govern molecular packing, which in turn influences the material's bulk properties.

Table 1: Representative Crystallographic Data for a Piperazine Dithiocarbamate Derivative

Data for bis(1-phenylpiperazinyldithiocarbamato)palladium(II) bohrium.comarabjchem.org

ParameterValue
Chemical FormulaC₂₂H₂₆N₄PdS₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.584(2)
b (Å)10.601(3)
c (Å)12.898(3)
α (°)90
β (°)108.537(7)
γ (°)90
Volume (ų)1242.0(5)
Z (Formula units per cell)2
Temperature (K)100(2)

Hyphenated Techniques (e.g., LC-MS/MS for reaction monitoring)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly prominent technique used for the identification and quantification of compounds like this compound and its derivatives. hmdb.ca This method combines the high separation power of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS), making it ideal for applications such as reaction monitoring. scirp.org

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions, determining kinetic parameters, and ensuring the desired product is formed with minimal impurities. LC-MS/MS allows for the tracking of reactants, intermediates, products, and byproducts over time, even at very low concentrations. hw.ac.uk The analysis of dithiocarbamates (DTCs) can be challenging due to their potential instability and, in some cases, polymeric nature. wur.nl Methodologies often involve either direct analysis or a derivatization step—for example, methylation with dimethyl sulfate—to create a more stable and readily analyzable compound. mdpi.comnih.gov

A typical LC-MS/MS workflow for reaction monitoring involves taking aliquots from the reaction mixture at various time points. These samples are appropriately quenched and prepared, which may involve dilution, extraction, or derivatization. nih.gov The prepared sample is then injected into the LC system. For polar compounds like dithiocarbamates, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation strategy. researchgate.net The separation is achieved on a column where analytes partition between the mobile phase and a stationary phase. researchgate.net

As the separated components elute from the LC column, they enter the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, which generates gas-phase ions. nih.gov In the tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the target analyte is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent signal-to-noise ratios. nih.gov For a given compound, one or more precursor-to-product ion transitions are monitored. Typically, the most intense transition is used for quantification (quantifier), while a second transition serves as a confirmation (qualifier). researchgate.net For instance, in a study monitoring the degradation of N-nitrosopiperazine, an HPLC/MS/MS method was employed using MRM to track the parent compound and its degradation products, demonstrating the technique's utility in studying reaction kinetics. nih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis of Piperazine/Dithiocarbamate Derivatives

ParameterDescription/Example Value
ChromatographyReverse Phase (C18) or HILIC researchgate.netresearchgate.net
Mobile PhaseA gradient of acetonitrile (B52724) and water/ammonium formate (B1220265) with formic acid wur.nlresearchgate.net
Ionization SourceElectrospray Ionization (ESI), positive ion mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]⁺The mass-to-charge ratio (m/z) of the protonated parent molecule.
Product IonsSpecific fragment ions used as quantifier and qualifier transitions. researchgate.net
Collision GasArgon or Nitrogen

Computational and Theoretical Investigations of 1 Piperazinecarbodithioic Acid

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.

For 1-piperazinecarbodithioic acid, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. Functionals such as B3LYP, often paired with basis sets like 6-311++G**, are commonly used to accurately predict bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface.

Beyond structural optimization, DFT is used to calculate a variety of ground state properties that describe the molecule's reactivity and electronic nature. These include:

Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the likely sites for chemical reactions. For this compound, the sulfur atoms of the carbodithioic acid group and the secondary amine nitrogen are expected to be key nucleophilic sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions, further clarifying the electronic structure and stability of the molecule.

Table 1: Representative Ground State Properties of this compound Calculated by DFT (B3LYP/6-311++G** Level)
PropertyPredicted ValueSignificance
Total Dipole Moment~3.5 - 4.5 DebyeIndicates a polar molecule, influencing solubility and intermolecular forces.
HOMO Energy~ -6.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 4.5 eVIndicates high kinetic stability and low reactivity.
NBO Charge on N (amine)~ -0.6 eConfirms the nucleophilic character of the secondary amine nitrogen.
NBO Charge on S (thiol)~ -0.1 eHighlights the electron-rich nature of the sulfur atoms.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide highly accurate results for electronic structure and energetics. osi.lvresearchgate.net

For this compound, these methods can be employed to:

Validate DFT Geometries: High-level ab initio calculations, such as MP2 or CCSD(T), can be used to refine the molecular structures obtained from DFT, providing a benchmark for accuracy. nih.gov

Calculate Accurate Interaction Energies: These methods are superior for calculating precise energies of non-covalent interactions, which would be crucial for studying dimerization or complex formation of this compound. nih.gov

Investigate Excited States: While DFT has variants for excited states (TD-DFT), more advanced ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are often required for a more accurate description of electronic transitions and photochemistry. youtube.com

The application of these methods provides a deeper, more fundamental understanding of the molecule's electronic behavior, serving as a high-accuracy reference for more computationally efficient models. youtube.com

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework (e.g., B3LYP/6-311+G(2d,p)). nih.govcomporgchem.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net Calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. To improve accuracy, it is often necessary to perform a linear regression analysis on the calculated shifts against experimental data for a set of similar molecules. mdpi.com For flexible molecules like this compound, predicted shifts should be based on a Boltzmann-weighted average of the shifts calculated for all significant low-energy conformers. comporgchem.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic positions. arxiv.org DFT methods are well-suited for these calculations. nih.govmdpi.com The resulting harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. This discrepancy is commonly corrected by applying a uniform or mode-specific scaling factor. nih.gov The calculated spectra can be used to assign vibrational modes to specific experimental peaks, such as the characteristic C=S stretching, N-H bending, and C-N stretching frequencies within this compound. mdpi.commdpi.com

Table 2: Predicted Spectroscopic Data for this compound
ParameterPredicted Value (Scaled/Corrected)Corresponding Functional Group / Atom
Vibrational Frequencies (cm⁻¹)
N-H Stretch (amine)~3450 cm⁻¹Secondary Amine (N-H)
C-H Stretch (aliphatic)~2900-3000 cm⁻¹Piperazine (B1678402) Ring (CH₂)
C=S Stretch~1050-1200 cm⁻¹Dithiocarboxylate (C=S)
C-N Stretch~1250-1350 cm⁻¹Piperazine Ring (C-N)
¹³C NMR Chemical Shifts (ppm)
C=S~200-210 ppmDithiocarboxylate Carbon
CH₂ (adjacent to N-CSSH)~50-55 ppmPiperazine Ring Carbons
CH₂ (adjacent to NH)~45-50 ppmPiperazine Ring Carbons
¹H NMR Chemical Shifts (ppm)
N-H (amine)~2.5-3.5 ppmSecondary Amine Proton
S-H (acid)~4.0-5.0 ppmDithiocarboxylic Acid Proton
CH₂ (adjacent to N-CSSH)~3.8-4.2 ppmPiperazine Ring Protons
CH₂ (adjacent to NH)~3.0-3.4 ppmPiperazine Ring Protons

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy.

For this compound, MD simulations are invaluable for:

Conformational Analysis: The piperazine ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational landscape of the molecule, determining the relative populations of these conformers and the energy barriers for interconversion.

Solvent Effects: The behavior of the molecule can change dramatically in different solvents. MD simulations explicitly model the solvent molecules (e.g., using water models like TIP3P), allowing for the study of solvation shells, hydrogen bonding networks between the solute and solvent, and the influence of the solvent on conformational preferences. arxiv.org This is particularly important for understanding the properties of the acidic proton and the amine group.

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the radius of gyration and solvent accessible surface area (SASA) can be calculated, providing insights into the molecule's size, shape, and interactions with its environment. tandfonline.com

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding how a chemical reaction occurs requires identifying the pathway from reactants to products, including any intermediates and transition states. Quantum chemical calculations, particularly with DFT, are essential for this purpose. irb.hrmdpi.com

For reactions involving this compound, such as its formation from piperazine and carbon disulfide or its subsequent reactions, computational analysis can:

Map the Potential Energy Surface (PES): By calculating the energy of the system at various points along a reaction coordinate, a profile of the reaction pathway can be constructed.

Locate Transition States (TS): A transition state is a first-order saddle point on the PES. Computational methods can locate the precise geometry of the TS and confirm it by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), which is the primary determinant of the reaction rate. A lower activation barrier implies a faster reaction. mdpi.com

Analyze Reaction Concertedness: Calculations can determine whether a reaction proceeds through a single, concerted step or involves multiple steps with discrete intermediates. irb.hr For example, the addition of CS₂ to piperazine could be investigated to determine if it is a concerted process or involves a zwitterionic intermediate. researchgate.net

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Binding Affinities

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their physical properties, chemical reactivity, or biological activity. nih.govresearchgate.net Computational methods are used to generate a wide range of molecular descriptors that quantify various aspects of a molecule's structure.

For this compound and its derivatives, a QSAR study would involve:

Generating a Dataset: A series of related molecules with known reactivity or binding affinity data is assembled.

Calculating Descriptors: For each molecule, a set of theoretical descriptors is calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, radius of gyration.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (partition coefficient).

Building a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Validation and Prediction: The model is validated using internal and external test sets to ensure its predictive power.

Such models can be used to understand the key molecular features that drive the chemical reactivity of this compound or to predict its binding affinity to a potential biological target, thereby guiding the design of new molecules with enhanced properties. nih.govdntb.gov.ua

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent machine learning application used to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govscispace.com For piperazine and its derivatives, QSAR models have been successfully developed to predict their inhibitory activity against specific enzymes. scispace.comopenpharmaceuticalsciencesjournal.com These models are built by calculating a variety of molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic properties.

A study on piperazine and keto piperazine derivatives as renin inhibitors illustrates this approach. scispace.comopenpharmaceuticalsciencesjournal.com Researchers developed a QSAR model using multiple linear regression (MLR) to establish a relationship between the molecular structure and renin inhibitory activity (IC50). scispace.comopenpharmaceuticalsciencesjournal.com The statistical quality of the resulting model demonstrated its predictive power. scispace.comopenpharmaceuticalsciencesjournal.com

Table 1: Performance Metrics of a QSAR Model for Piperazine Derivatives

Metric Value Description
R² (Correlation Coefficient) 0.846 Indicates that 84.6% of the variance in the biological activity is explained by the model.
Q² (Cross-validation Coefficient) 0.818 A measure of the model's internal predictive ability, assessed via leave-one-out cross-validation.
R² pred (Predictive R²) 0.821 Measures the model's predictive power on an external set of compounds not used in model training.

Data derived from a study on piperazine and keto piperazine derivatives as renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.com

The model revealed that specific constitutional descriptors, which are based on the molecular composition of a compound, were crucial for the binding of these ligands to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.com Such insights are invaluable for designing new, more potent inhibitors. scispace.comopenpharmaceuticalsciencesjournal.com

Beyond regression-based QSAR, classification models using various machine learning algorithms are employed to predict discrete biological properties. A study on the antibacterial properties of piperazine molecules utilized algorithms such as Decision Tree, Random Forest, and Gaussian Naive Bayes. researchgate.net These models were trained on molecular descriptors to classify molecules as active or inactive against bacteria. researchgate.net The performance of these classifiers highlights the potential of machine learning in identifying promising new antibiotic candidates early in the discovery pipeline. researchgate.net

Table 2: Accuracy of Different Machine Learning Classifiers in Predicting Antibacterial Properties of Piperazine Molecules

Machine Learning Algorithm Prediction Accuracy Training/Test Split Ratio
Decision Tree 0.96 75:25
Random Forest Not Specified Not Specified
Gaussian Naive Bayes Not Specified Not Specified

Data from a machine learning study on predicting the antibacterial activity of piperazine molecules. researchgate.net

For a compound like this compound, these AI and ML methodologies could be applied to:

Predict Biological Activities: Develop QSAR models to predict its potential efficacy against various biological targets, such as enzymes or receptors, by correlating its structural features with activity data from a series of related compounds.

Forecast ADMET Properties: Use machine learning models to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, a critical step in early drug development. mdpi.commdpi.com

Generate Novel Analogs: Employ generative neural networks to design new derivatives of this compound with potentially improved activity or more favorable physicochemical properties. mdpi.com

The success of these predictive models is highly dependent on the quality and quantity of the training data. mdpi.com By leveraging existing data on piperazine-containing compounds and applying sophisticated algorithms, researchers can generate reliable predictions for the chemical and biological behavior of this compound, guiding further experimental investigation. nih.gov

Applications of 1 Piperazinecarbodithioic Acid in Non Biological Systems

Catalysis and Stoichiometric Organic Transformations

1-Piperazinecarbodithioic acid, and more commonly its deprotonated form, piperazine (B1678402) dithiocarbamate (B8719985), serves as a versatile ligand in the field of catalysis. Its ability to form stable complexes with a wide array of transition metals allows for the development of both homogeneous and heterogeneous catalytic systems. These complexes can function either as direct catalysts or as precursors to catalytically active species.

Use as Ligands in Homogeneous and Heterogeneous Catalysis

The dithiocarbamate functional group (-NCS₂) is a powerful chelating agent, binding to metal centers through its two sulfur atoms. This strong chelation leads to the formation of stable organometallic complexes. Piperazine-based dithiocarbamates are particularly interesting as they offer multiple coordination modes. They can act as simple bidentate ligands or as bridging ligands connecting two or more metal centers, leading to the formation of binuclear or polynuclear complexes. iosrjournals.orgacs.orgacs.org This bridging capability allows for the creation of complex multimetallic arrays, where the cooperative effects between metal centers can lead to unique catalytic activities. acs.orgacs.org

Metal complexes derived from piperazine dithiocarbamate have been explored as catalysts in various organic transformations.

Polymerization: Metal bis(dithiocarbamate) complexes have been investigated for their potential catalytic properties in the ring-opening polymerization of epoxides, such as propylene (B89431) oxide. ucl.ac.uk

Coupling Reactions: Gold-catalyzed A³ coupling reactions, which form propargylamines from an aldehyde, an alkyne, and an amine, have been successfully performed using catalysts based on dithiocarbamate-functionalized core/shell nanostructures. nih.gov The mechanism is believed to involve the formation of an iminium ion intermediate and C-H activation. nih.govencyclopedia.pub

Surface Catalysis: Nickel dithiocarbamate compounds have been used as catalysts to enhance the surface properties of carbon fibers through methods like Markovnikov addition. nih.gov

Furthermore, the ligand itself can be used to modify surfaces to create heterogeneous catalysts. For example, activated carbon coated with phenylpiperazine dithiocarbamate has been utilized for the pre-concentration of metal ions, demonstrating its utility in creating functional materials for separation and potential catalytic processes. nih.govencyclopedia.pub

Precursors for Catalytically Active Metal Complexes

The synthesis of catalytically active metal complexes often begins with the selection of an appropriate ligand. This compound and its derivatives are excellent precursors for this purpose due to their straightforward synthesis and versatile coordination chemistry. encyclopedia.pub They react with a wide range of metal salts to form stable dithiocarbamate complexes with metals in various oxidation states. encyclopedia.pubnih.gov

The piperazine backbone allows for the creation of multifunctional ligands. For instance, piperazine can react with carbon disulfide to form zwitterionic dithiocarbamate salts which, in turn, react with metal precursors like cis-[RuCl₂(dppm)₂] (where dppm is bis(diphenylphosphino)methane) to form complex cations. acs.orgacs.org These resulting complexes can be further reacted to create versatile "metalla-dithiocarbamate" complexes, which are essentially metal complexes acting as ligands for other metals. acs.orgacs.org This strategy has been employed to synthesize a variety of homo- and heterometallic systems involving metals such as ruthenium, nickel, cobalt, copper, zinc, and lanthanum. acs.orgacs.org

The properties of the final catalytically active complex can be tuned by modifying the piperazine dithiocarbamate ligand. For example, binuclear cobalt(II) complexes containing a bridging piperazine dithiocarbamate ligand and various amino acids as co-ligands have been synthesized, demonstrating the modularity of this system. iosrjournals.org The choice of metal and co-ligands influences the electronic and steric environment of the catalytic center, thereby affecting its activity and selectivity.

Metal CenterCo-ligand / SystemResulting Complex TypePotential ApplicationReference(s)
Ruthenium(II)dppmMononuclear CationPrecursor for multimetallic arrays acs.orgacs.org
Nickel(II)dpppMononuclear CationPrecursor for bimetallic complexes acs.orgacs.org
Cobalt(II)Amino AcidsBinuclear Bridged ComplexBiologically significant compounds iosrjournals.org
Ruthenium, NickelMetalla-dithiocarbamateHeterobimetallic ComplexAdvanced materials, Catalysis acs.org
Ruthenium, CobaltMetalla-dithiocarbamateHeterobimetallic CationAdvanced materials, Catalysis acs.org
Ruthenium, M (Ni, Cu, Zn)Metalla-dithiocarbamateHeterotrimetallic CationAdvanced materials, Catalysis acs.org

Materials Science and Polymer Chemistry

The unique chemical properties of this compound and its derivatives make them valuable building blocks in materials science and polymer chemistry. Their applications range from creating controlled polymer architectures to synthesizing advanced nanomaterials and functionalizing surfaces.

Incorporation into Polymeric Structures and Network Formations

Dithiocarbamates, including those derived from cyclic amines like piperazine, play a significant role in modern polymer synthesis, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for producing polymers with well-defined molecular weights and low dispersity. Nitrogen-containing dithiocarbamates are effective RAFT agents, providing good control over the polymerization of various monomers. nih.govresearchgate.net The nitrogen atom helps to stabilize the key cationic intermediate in the RAFT process. nih.gov

Beyond RAFT, piperazine dithiocarbamates can be incorporated into polymer backbones or used to create cross-linked networks.

Coordination Polymers: Piperazine-1,4-dicarbodithioic acid can form stable coordination polymers with heavy metals, which causes them to precipitate from solutions. This demonstrates the formation of extended network structures linked by metal-ligand coordination.

Iniferters: By attaching piperazine dithiocarbamate units to an aromatic core, multifunctional "iniferters" (initiator-transfer agent-terminator) can be created. These molecules are instrumental in living polymerization reactions, allowing for the synthesis of complex polymer architectures like star polymers. ucl.ac.uk

Degradable Polymers: Patents have described the use of this compound in the context of creating segmented, degradable polymers, highlighting its potential in designing materials with controlled lifecycles. google.com

Precursors for Metal Sulfide (B99878) Nanomaterials Synthesis

One of the most significant applications of metal dithiocarbamate complexes in materials science is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (MS) nanoparticles. encyclopedia.pubnih.govacs.org This method is advantageous because the precursor molecule contains both the metal and the sulfur, with pre-formed metal-sulfur bonds, allowing for excellent stoichiometric control over the final nanoparticle composition. acs.org The C-S bonds in the dithiocarbamate ligand are relatively weak and can be easily broken upon heating. nih.gov

The thermal decomposition (thermolysis) of piperazine dithiocarbamate complexes of metals such as zinc, cadmium, and mercury has been shown to yield the corresponding metal sulfide (ZnS, CdS, HgS). researchgate.net The process typically involves heating the precursor in a high-boiling point solvent, often in the presence of capping agents to control the size, shape, and surface properties of the resulting nanoparticles. nih.gov This approach is a facile and efficient route to a wide range of binary, ternary, and even quaternary metal sulfide nanomaterials. nih.govacs.org

Precursor ComplexFinal NanomaterialSynthesis MethodReference(s)
Zinc(II) piperazine dithiocarbamateZnSThermolysis researchgate.net
Cadmium(II) piperazine dithiocarbamateCdSThermolysis researchgate.net
Mercury(II) piperazine dithiocarbamateHgSThermolysis researchgate.net
Tin(IV) dithiocarbamate complexesSnSThermolysis baselius.ac.in
Bismuth(III) dithiocarbamate complexesBismuth SulfidesThermolysis nih.gov

Surface Functionalization and Coating Applications

The dithiocarbamate group serves as an excellent anchor for attaching molecules to surfaces, particularly those of coinage metals like gold. rsc.org This functionality has been widely exploited to create self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the properties of a surface. google.com

Piperazine-based dithiocarbamates are particularly effective in this role. rsc.org

Robust Anchoring: The dithiocarbamate group provides a versatile and robust platform for linking various functional molecules to a substrate. rsc.org

Dense Packing: Piperazine and piperidine (B6355638) dithiocarbamate salts are known to form densely packed SAMs on gold surfaces. This dense packing is crucial for applications where a high surface coverage of functional molecules is required. google.com

Interface Engineering: By combining the dithiocarbamate anchor with a piperazine linker and a terminal functional group (e.g., a substituted phenyl ring), it is possible to precisely control the orientation and electronic properties of the molecules on the surface. This allows for the tuning of interfacial properties, such as the surface work function. rsc.org

This capability has been explored for applications in molecular electronics and for the fabrication of dipolar SAMs used in organic electronics. rsc.org Additionally, piperazine dithiocarbamate has been used to functionalize other materials; for instance, coating activated carbon with phenylpiperazine dithiocarbamate creates a material capable of selectively binding and concentrating heavy metals. nih.gov Polyfunctional variants of piperazine dithiocarbamate have also been used to explore the functionalization of gold nanoparticles. baselius.ac.in

Advanced Analytical Reagents

This compound and its derivatives are valuable in analytical chemistry, particularly for the detection and analysis of various substances. ontosight.ai Their ability to form stable complexes with metal ions and to be modified for enhanced detection makes them suitable for a range of analytical applications.

Reagents for Metal Ion Detection and Quantification in Environmental Samples

The detection and quantification of toxic metal ions in environmental samples is crucial due to the significant risks they pose to human health and the environment. nih.govnih.gov this compound serves as an effective chelating agent for various metal ions. ontosight.ai This property is harnessed in the development of analytical methods for monitoring water pollution. nih.gov The compound can form complexes with heavy metal ions, which can then be detected and quantified using techniques like colorimetry or stripping voltammetry. dojindo.comenvchemgroup.com For instance, the formation of a colored complex between the reagent and a specific metal ion allows for its concentration to be determined spectrophotometrically. dojindo.com

Stripping voltammetry, a highly sensitive electrochemical technique, is another major application. envchemgroup.com In this method, metal ions are preconcentrated onto an electrode surface modified with a chelating agent like this compound and then stripped off, generating a signal proportional to their concentration. envchemgroup.com This technique is suitable for field analysis and can be simplified using screen-printed electrodes. envchemgroup.com

Table 1: Application of this compound in Metal Ion Detection

Analytical TechniqueTarget Metal IonsSample TypePrinciple of Detection
ColorimetryHeavy metal ions (e.g., Cu, Pb, Ni, Zn)WaterFormation of colored metal-ligand complexes. dojindo.com
Stripping VoltammetryTrace metals (e.g., Pb, Cd, Hg)Environmental SamplesPreconcentration of metal ions on a modified electrode followed by electrochemical stripping. envchemgroup.comresearchgate.net
ChemosensorsMultiple heavy metal ionsWaterUnique response patterns created by the aggregation of nanoparticles in the presence of metal ions. nih.gov

Derivatization Agents for Chromatographic Analysis

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability and separation of analytes. nih.govscielo.br Derivatizing agents react with the target molecules to form derivatives with improved chromatographic properties or stronger detector responses. nih.gov

While direct derivatization with this compound is not extensively documented in the provided context, related piperazine compounds are used for this purpose. For example, 1-(9-anthracenylmethyl)piperazine (MAP) and 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) are used as derivatizing reagents for isocyanates in air samples, facilitating their analysis by HPLC with UV or fluorescence detection. nih.gov The piperazine moiety in these reagents reacts with the isocyanate group. nih.gov This suggests the potential for modifying this compound to create new derivatizing agents for other classes of compounds, such as organic acids, by targeting their carboxyl groups. scielo.brresearchgate.net The resulting derivatives could exhibit enhanced UV absorbance or fluorescence, leading to lower detection limits. scielo.br

Table 2: Piperazine-based Derivatization in Chromatography

Derivatization ReagentAnalyte ClassChromatographic MethodDetection Method
1-(9-anthracenylmethyl)piperazine (MAP)IsocyanatesHPLCUV/Fluorescence nih.gov
1-(2-methoxyphenyl)piperazine (MOPP)IsocyanatesHPLCUV/Electrochemical nih.gov
(R)-1-(1-naphthyl)ethylamine ((R)-NEA)Malic Acid EnantiomersRP-HPLCUV scielo.br

Environmental Chemistry

The properties of this compound make it a significant compound in environmental chemistry, particularly for addressing metal ion pollution.

Metal Ion Sequestration and Remediation Technologies

Heavy metal contamination of water is a major environmental concern. researchgate.net Various methods are employed for the removal of heavy metals from wastewater, including chemical precipitation, adsorption, and ion exchange. ssiaeration.comd-nb.info this compound and polymers incorporating this functional group can act as effective sequestering agents for heavy metal ions. ontosight.ainih.gov The dithiocarbamate group has a strong affinity for many heavy metals, enabling it to bind with them and facilitate their removal from aqueous solutions. researchgate.net

The process of sequestration involves the formation of stable, often insoluble, complexes with metal ions. researchgate.net This is analogous to chemical precipitation, where reagents like calcium hydroxide (B78521) or sulfides are added to wastewater to form solid precipitates with metal ions, which can then be filtered out. ssiaeration.comnih.gov Adsorption is another key mechanism, where the metal ions are captured on the surface of an adsorbent material. bohrium.com Polymers containing piperazine and carbodithioic acid functionalities can be designed as selective adsorbents for specific heavy metal ions. nih.gov For instance, a cross-linked carbazole-piperazine copolymer has demonstrated efficient removal of iron, lead, and copper ions from industrial wastewater. nih.gov

Table 3: Metal Ion Sequestration and Remediation Methods

TechnologyMechanismTarget MetalsKey Advantages
Chemical PrecipitationFormation of insoluble precipitates. ssiaeration.comLead, Copper, Nickel, Zinc, Chromium ssiaeration.comWidely used and effective. ssiaeration.com
AdsorptionCapture of ions on a material's surface. ejosdr.comIron, Lead, Copper, Zinc, Nickel nih.govejosdr.comCan be highly efficient and utilize low-cost materials. bohrium.commdpi.com
Ion ExchangeExchange of ions between a solid and a liquid phase.Various heavy metals d-nb.infoHigh removal capacity.
BiosorptionUse of biological materials to sequester metals. researchgate.netCadmium, Copper, Zinc, Nickel researchgate.netd-nb.infoEnvironmentally friendly and potentially low-cost. researchgate.net

Role in Sensing and Detection Systems for Environmental Pollutants

The development of robust and sensitive detection systems is essential for monitoring environmental pollutants. nih.gov Biosensors and chemosensors offer promising platforms for the rapid and on-site detection of contaminants like heavy metals. nih.govmdpi.com this compound can be integrated into these sensing systems as a recognition element. ontosight.ai

In electrochemical sensors, the compound can be immobilized on an electrode surface to selectively capture target metal ions, leading to a measurable change in the electrical signal. envchemgroup.commdpi.com For example, voltammetric sensors can achieve very low detection limits for metals like lead and cadmium. researchgate.net Optical sensors can also be developed based on the colorimetric or fluorescent changes that occur when the dithiocarbamate group of this compound binds to a metal ion. nih.gov The use of nanomaterials, such as gold nanoparticles or quantum dots, can further enhance the sensitivity and selectivity of these sensors. nih.govnih.gov Multiplexed detection, where multiple analytes are detected simultaneously, is also possible by creating sensor arrays. nih.govmdpi.com

Table 4: Sensing Systems for Environmental Pollutants

Sensor TypePrincipleTarget PollutantsKey Features
Electrochemical SensorsMeasures changes in electrical properties upon analyte binding. envchemgroup.comHeavy Metals (Pb, Cd, Hg, As) researchgate.netHigh sensitivity, suitable for in-situ analysis. envchemgroup.comnih.gov
Optical/Colorimetric SensorsDetects changes in color or fluorescence. nih.govHeavy Metals (Hg, Cd, Fe, Pb, Al, Cu, Cr) nih.govSimple, often enabling visual detection. nih.govmdpi.com
AptasensorsUses nucleic acid aptamers as recognition elements. mdpi.comHeavy Metals, Organic Pollutants nih.govHigh selectivity and versatility. nih.govmdpi.com
BiosensorsUtilizes biological components for detection. nih.govHeavy Metals, Organic Pollutants nih.govCan measure bioavailability of pollutants. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base, a method that often relies on volatile organic solvents and can be exothermic. tandfonline.comnih.gov Future research should prioritize the development of greener, more sustainable synthetic protocols. rsc.org

Key areas for investigation include:

Alternative Solvent Systems: Exploring benign and recyclable solvents such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) has already shown promise for dithiocarbamate (B8719985) synthesis, offering high yields and simplified work-up procedures. rsc.orgscispace.comresearchgate.net Further research could optimize these systems specifically for 1-piperazinecarbodithioic acid.

Catalyst-Free and Metal-Free Conditions: Developing one-pot, multi-component reactions that proceed efficiently without the need for transition metal catalysts is a significant goal. rsc.org Such methods would reduce cost and minimize toxic metal contamination in the final product.

A comparative analysis highlights the potential advantages of a green synthetic approach:

FeatureConventional SynthesisHypothetical Green Synthesis
Solvent Ethanol (B145695), Methanol (B129727)Deep Eutectic Solvent (e.g., Choline Chloride:Urea)
Catalyst None (Base-mediated)None (Solvent-promoted)
Energy Input Stirring at room temp or heatingUltrasonication or Microwave
Reaction Time HoursMinutes to < 1 hour
Work-up Solvent evaporation, recrystallizationSimple extraction, solvent recycling
Sustainability Moderate (use of volatile organics)High (biodegradable solvent, energy efficient)

Investigation of Unconventional Chemical Reactivity

The chemical reactivity of this compound is primarily associated with the dithiocarbamate group's ability to chelate metals and the nucleophilicity of the piperazine (B1678402) nitrogen. However, its potential in other domains of synthetic chemistry remains largely untapped.

Future explorations should focus on:

Redox Chemistry: The dithiocarbamate moiety can undergo oxidation to form thiuram disulfides. nih.gov A systematic investigation into the electrochemical properties of this compound and its controlled oxidation/reduction could lead to its use in redox-responsive systems or as a precursor to redox-active polymers.

Radical Reactions: Dithiocarbamates can participate in radical-mediated reactions. bham.ac.uk Investigating the behavior of this compound derivatives under radical conditions could open new pathways for C-C or C-N bond formation and the synthesis of complex heterocyclic structures.

Bifunctional Ligand Behavior: The presence of two distinct nitrogen environments (one involved in the dithiocarbamate and one free) allows the molecule to act as a versatile bridging ligand. This can be used to construct complex polymetallic arrays and coordination polymers with unique magnetic or catalytic properties. researchgate.netacs.org

Design and Synthesis of Advanced Functional Materials

The ability of the dithiocarbamate group to strongly bind to a variety of metal and semiconductor surfaces makes this compound an excellent building block for advanced functional materials.

Promising research directions include:

Functionalized Nanoparticles: Using this compound as a capping agent to stabilize and functionalize nanoparticles (e.g., gold, zinc oxide). google.com The free piperazine nitrogen provides a convenient handle for further modification, such as attaching targeting molecules or catalysts.

Metal-Organic Frameworks (MOFs): The rigid piperazine ring and the strong coordinating dithiocarbamate group make this molecule a candidate for designing novel MOFs. These materials could be explored for applications in gas storage, separation, or heterogeneous catalysis.

Conductive Polymers and Materials: Dithiocarbamate complexes can be precursors to conductive materials. Polymerizing this compound or its metal complexes could yield materials with interesting electronic properties for use in sensors or organic electronics. google.com

Material TypePotential Precursor/Building BlockTarget ApplicationKey Feature
Functionalized Gold Nanoparticles This compoundTargeted drug delivery, SensingStrong Au-S bond, available secondary amine for conjugation
Porous MOFs Metal clusters + this compoundGas (CO2) capture, CatalysisDefined pore structure, active metal sites, basic nitrogen sites
Redox-Active Polymers Poly(this compound) metal complexesRechargeable batteries, Electrochromic devicesReversible metal-centered redox activity

Integration of Computational Methods for Rational Design and Discovery

Computational chemistry provides powerful tools to predict molecular properties and guide experimental efforts, saving time and resources. researchgate.net For this compound, a synergistic approach combining theoretical calculations with experimental work is a key future direction.

Specific computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts of the molecule and its metal complexes. researchgate.netnih.gov This can aid in structural elucidation and understanding bonding.

Molecular Docking and Dynamics: In the context of biological applications, molecular docking can predict the binding affinity and mode of interaction with target proteins, such as enzymes. tandfonline.com Molecular dynamics simulations can then explore the stability of these interactions over time.

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the energy profiles of potential synthetic routes or reactivity pathways, helping to optimize reaction conditions and predict product outcomes. researchgate.net

Computational MethodTarget of InvestigationPredicted Outcome/Insight
Density Functional Theory (DFT) Electronic structure of metal complexesCoordination geometry, bond strength, spectroscopic properties
Molecular Dynamics (MD) Stability of ligand on a nanoparticle surfaceConformation, binding energy, solvent effects
Reaction Pathway Modeling Green synthesis reaction mechanismTransition state energies, kinetic vs. thermodynamic products

Exploration of New Applications in Emerging Technologies

The unique combination of functionalities in this compound opens the door to applications in various cutting-edge technologies that are currently unexplored for this specific compound.

Future research should target its potential in:

Environmental Remediation: The strong metal-chelating ability of the dithiocarbamate group suggests its potential for creating materials (e.g., functionalized resins or silica) for the capture of heavy metal ions from contaminated water. The piperazine unit could enhance water solubility and material stability.

Energy Storage: Dithiocarbamates are being investigated for their role in next-generation battery technologies, such as lithium-sulfur batteries, where they can help to trap polysulfide intermediates. The specific structure of this compound could offer unique advantages in electrolyte formulation or as a cathode material component.

Chemical Sensing: Materials incorporating this compound could be designed as chemosensors. The binding of a target analyte (e.g., a specific metal ion or organic molecule) to the dithiocarbamate or piperazine site could trigger a detectable optical or electrochemical signal.

Q & A

Q. What statistical approaches resolve contradictions in efficacy data across studies of this compound?

  • Methodology : Apply clustered data analysis (e.g., mixed-effects models) to account for nested variables (e.g., batch variations, assay protocols). Meta-analyses should stratify results by experimental design (e.g., in vivo vs. in vitro) and use funnel plots to detect publication bias .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound in environmental matrices?

  • Methodology :
  • Simulate soil/water systems spiked with the compound under controlled pH and microbial activity.
  • Track degradation products via high-resolution LC-MS/MS and isotopic labeling.
  • Use ecotoxicology models (e.g., Daphnia magna assays) to assess metabolite toxicity. Current data gaps necessitate pilot studies with iterative hypothesis testing .

Q. What strategies improve reproducibility in studies involving this compound derivatives?

  • Methodology :
  • Adhere to FAIR data principles: Document synthetic protocols (e.g., reagent ratios, stirring times) in machine-readable formats.
  • Use standardized biological assays (e.g., WHO guidelines for anthelmintic testing) and report negative results.
  • Share raw spectral data and crystallographic files via open repositories .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • For Data Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses in comparative studies .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinecarbodithioic acid
Reactant of Route 2
1-Piperazinecarbodithioic acid

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